molecular formula C15H16ClN5O B2711083 1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1396807-75-2

1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2711083
CAS No.: 1396807-75-2
M. Wt: 317.78
InChI Key: TWWGNNORKXVOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a synthetic organic compound that has garnered attention in various fields of scientific research

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinyl intermediate, followed by the introduction of the pyrrolidinyl group. The final step involves the coupling of the chlorophenyl group with the pyrimidinyl intermediate under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized derivatives, reduced forms, substituted products, and hydrolyzed fragments.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Research is ongoing to evaluate its pharmacological properties and potential therapeutic applications.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-3-(2-(morpholin-1-yl)pyrimidin-5-yl)urea: This compound features a morpholinyl group instead of a pyrrolidinyl group, which may alter its chemical and biological properties.

    1-(2-Chlorophenyl)-3-(2-(piperidin-1-yl)pyrimidin-5-yl)urea: The presence of a piperidinyl group can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O/c16-12-5-1-2-6-13(12)20-15(22)19-11-9-17-14(18-10-11)21-7-3-4-8-21/h1-2,5-6,9-10H,3-4,7-8H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWGNNORKXVOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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